

5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name

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Compound of Interest

Compound Name: 5-Bromothiophene-2-carboxylic acid

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5-Bromothiophene-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Bromothiophene-2-carboxylic acid**, a versatile heterocyclic compound pivotal in organic synthesis, medicinal chemistry, and materials science. This document outlines its molecular structure, chemical properties, and key experimental protocols, offering a valuable resource for professionals in research and development.

Core Chemical Identifiers and Properties

5-Bromothiophene-2-carboxylic acid, a halogenated thiophene derivative, serves as a fundamental building block for the synthesis of a wide array of more complex molecules.^[1] Its chemical identity and physical characteristics are summarized below.

Identifier	Value	Source
IUPAC Name	5-bromothiophene-2-carboxylic acid	[2]
CAS Number	7311-63-9	[1][2]
Molecular Formula	C ₅ H ₃ BrO ₂ S	[2][3][4]
Molecular Weight	207.05 g/mol	[1][2][4]
SMILES	<chem>C1=C(SC(=C1)Br)C(=O)O</chem>	[2]
InChI	InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)	[2][4]

Physicochemical Data

The physical and chemical properties of **5-Bromothiophene-2-carboxylic acid** are crucial for its application in various experimental settings.

Property	Value	Source
Melting Point	139-144 °C	[1][4][5][6]
Boiling Point	318.9 ± 27.0 °C at 760 mmHg	[3][6]
Density	1.9 ± 0.1 g/cm ³	[3]
pKa	3.32 ± 0.10 (Predicted)	[7]
Appearance	White to light yellow crystalline powder	[5][6]

Molecular Structure and Visualization

The molecular structure of **5-Bromothiophene-2-carboxylic acid** consists of a five-membered thiophene ring, substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position.[1] This arrangement of functional groups imparts the molecule with its characteristic reactivity.

Molecular structure of **5-Bromothiophene-2-carboxylic acid**.

Experimental Protocols: Synthesis and Reactions

5-Bromothiophene-2-carboxylic acid is a versatile precursor in organic synthesis. Two primary synthetic routes are commonly employed, alongside its frequent use in cross-coupling reactions.

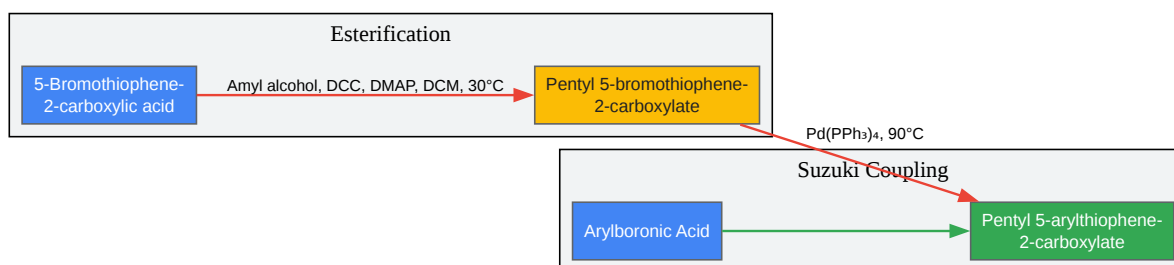
Synthesis of 5-Bromothiophene-2-carboxylic acid

- **Direct Bromination of Thiophene-2-carboxylic Acid:** This method involves the electrophilic substitution of thiophene-2-carboxylic acid using a brominating agent such as elemental bromine (Br_2) or N-Bromosuccinimide (NBS).^[1] The reaction leverages the electron-rich nature of the thiophene ring.^[1]
- **Oxidation of 5-Bromothiophene-2-carbaldehyde:** An alternative synthesis starts with the corresponding aldehyde, 5-bromothiophene-2-carbaldehyde.^[1] A common and effective method for this transformation is the use of Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone).^[1] The reaction is typically conducted at a low temperature (e.g., 5 °C) to control the exothermic nature of the oxidation.^{[1][8]}

Suzuki Cross-Coupling Reactions

A significant application of **5-Bromothiophene-2-carboxylic acid** in drug development and materials science is its use in palladium-catalyzed Suzuki cross-coupling reactions.^[9] This reaction facilitates the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups.

The general workflow for a Suzuki cross-coupling reaction involving an ester derivative of **5-Bromothiophene-2-carboxylic acid** is depicted below. The carboxylic acid is often esterified prior to the coupling reaction.^[9]



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Suzuki cross-coupling workflow of a **5-Bromothiophene-2-carboxylic acid** derivative.

In a typical procedure, the esterified 5-bromothiophene-2-carboxylate is reacted with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), at an elevated temperature (e.g., 90 °C).[9] This versatile reaction allows for the synthesis of a diverse library of thiophene-based derivatives with potential applications as bioactive molecules.[9] For instance, this methodology has been used to synthesize compounds with promising antibacterial and spasmolytic activities.[1][9]

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